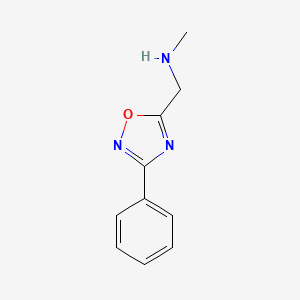

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-11-7-9-12-10(13-14-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCUVBMUUAYSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine

Abstract

The 1,2,4-oxadiazole heterocycle is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to this compound, a versatile chemical building block.[3] The synthesis is presented as a logical, three-stage process: (I) the formation of the critical benzamidoxime precursor from benzonitrile, (II) the construction of the 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde core, and (III) the final reductive amination to yield the target secondary amine. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles, critical process parameters, and analytical validation methods essential for successful and reproducible synthesis.

Introduction

1,2,4-oxadiazoles represent a class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] Their utility often stems from their ability to act as rigid scaffolds that can position substituents in precise orientations for optimal interaction with biological targets.[7]

The target molecule, this compound, incorporates this privileged scaffold, functionalized with a methylaminomethyl group at the C5 position. This side chain provides a basic nitrogen center, which is a common feature in many pharmacologically active agents, enabling salt formation and crucial hydrogen bonding interactions.

This guide details a validated and logical synthetic sequence. The chosen pathway emphasizes efficiency, the use of readily available starting materials, and scalable reaction conditions, making it suitable for both academic research and industrial drug development settings.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into simpler, commercially available precursors. The primary disconnection occurs at the C-N bond formed during the final reductive amination step, revealing the key aldehyde intermediate and methylamine. A subsequent disconnection of the oxadiazole ring points to benzamidoxime and a two-carbon synthon as the core building blocks.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of Key Intermediates

Chapter 1: Synthesis of Benzamidoxime

The synthesis of benzamidoxime is the foundational step of the entire sequence. It is reliably prepared via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group in benzonitrile.[8][9]

Principle and Mechanism

The reaction proceeds by the attack of the nitrogen atom of hydroxylamine on the electrophilic nitrile carbon. A subsequent proton transfer and tautomerization yield the final amidoxime product. The use of a base, such as sodium carbonate or sodium hydroxide, is crucial to liberate the free hydroxylamine from its hydrochloride salt, which is the common commercial form.[10][11]

Caption: Mechanism of Benzamidoxime Formation.

Experimental Protocol: Benzamidoxime Synthesis

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (0.5 eq).

-

Solvent Addition: Add 50 mL of ethanol and 20 mL of water. Stir the mixture until effervescence ceases, indicating the formation of free hydroxylamine.[10]

-

Reactant Addition: Add benzonitrile (1.0 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Purification: Add 100 mL of cold water to the residue. The product, benzamidoxime, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[11]

Data and Characterization

| Parameter | Expected Value |

| Appearance | White crystalline solid |

| Yield | 80-90% |

| Melting Point | 79-81 °C |

| ¹H NMR (DMSO-d₆) | δ 9.65 (s, 1H, OH), 7.70-7.30 (m, 5H, Ar-H), 5.85 (s, 2H, NH₂) |

Trustworthiness Note: The primary impurity in this reaction is often the corresponding benzamide, formed from hydrolysis of the nitrile or rearrangement of the amidoxime under harsh conditions.[12] Purity should be confirmed by melting point and NMR spectroscopy. Recrystallization from an ethanol/water mixture can be performed if necessary.

Chapter 2: Synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

This intermediate is the direct precursor for the final reductive amination. Its synthesis involves the acylation of benzamidoxime followed by a thermal cyclodehydration to form the stable 1,2,4-oxadiazole ring.[13][14]

Principle and Mechanism

The most widely applied method for forming the 1,2,4-oxadiazole ring is the reaction between an amidoxime and an acid derivative.[1] The reaction begins with the O-acylation of the benzamidoxime, which is more nucleophilic on the oxygen atom, to form an O-acylamidoxime intermediate.[15] This intermediate, upon heating, undergoes intramolecular cyclization with the elimination of a water molecule to yield the aromatic oxadiazole ring.

Caption: General mechanism for 1,2,4-oxadiazole formation.

Experimental Protocol: 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

This protocol assumes a two-step process from a C5-chloromethyl intermediate, a common and reliable method.

-

Step 2a: Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

-

Dissolve benzamidoxime (1.0 eq) in 100 mL of pyridine at 0 °C.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Heat the reaction to 110 °C and reflux for 3 hours to effect cyclization.

-

Cool the mixture, pour it into 200 mL of ice-cold water, and extract with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude chloromethyl intermediate.

-

-

Step 2b: Oxidation to Aldehyde

-

Dissolve the crude 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (1.0 eq) in 150 mL of DMSO.

-

Add sodium bicarbonate (3.0 eq).

-

Heat the mixture to 100 °C and stir for 4-6 hours (Sommelet-Hauser or Kornblum oxidation).

-

Cool the reaction, pour into 500 mL of water, and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the resulting crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the pure aldehyde.

-

Data and Characterization

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield (Overall) | 50-65% |

| ¹H NMR (CDCl₃) | δ 10.15 (s, 1H, CHO), 8.20-8.10 (m, 2H, Ar-H), 7.60-7.50 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 184.5 (CHO), 177.0 (C5-oxadiazole), 168.0 (C3-oxadiazole), 132.0, 130.0, 129.0, 127.5 (Ar-C) |

Part II: Final Synthesis and Characterization

Chapter 3: Reductive Amination to Yield the Target Compound

Reductive amination is a highly efficient method for forming C-N bonds. It involves the reaction of a carbonyl compound (the aldehyde intermediate) with an amine (methylamine) in the presence of a reducing agent.[16]

Principle and Mechanism

The reaction proceeds in two stages within the same pot. First, the aldehyde reacts with methylamine to form a Schiff base (imine) intermediate, with the elimination of water. Second, a selective reducing agent, typically a borohydride such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, reduces the imine C=N double bond to the corresponding amine single bond without reducing the starting aldehyde.[17] STAB is often preferred for its mildness and lack of toxicity compared to cyanoborohydride.

Caption: Mechanism of Reductive Amination.

Experimental Protocol: this compound

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde (1.0 eq) in 30 mL of dichloromethane (DCM).

-

Amine Addition: Add a solution of methylamine (1.5 eq, typically as a 2M solution in THF or a 40% aqueous solution) to the flask.

-

Imine Formation: Add 2-3 drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Stir for 30 minutes. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, DCM:Methanol gradient with 1% triethylamine) to yield the final product.

Data and Characterization of Final Product

| Parameter | Expected Value |

| CAS Number | 55983-96-5[3] |

| Appearance | Clear solution or oil |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.22 g/mol [3] |

| ¹H NMR (CDCl₃) | δ 8.10-8.00 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 4.20 (s, 2H, CH₂), 2.55 (s, 3H, N-CH₃), 1.90 (br s, 1H, NH) |

| Mass Spec (ESI+) | m/z 190.1 [M+H]⁺ |

Conclusion

This guide has detailed a reliable and well-documented three-stage synthetic pathway for this compound. The sequence leverages fundamental organic reactions, including nitrile addition, O-acylation/cyclodehydration, and reductive amination, to construct the target molecule from simple precursors. By providing mechanistic insights, step-by-step protocols, and expected analytical data, this document serves as a complete technical resource for researchers in synthetic and medicinal chemistry. The successful execution of this pathway provides access to a valuable heterocyclic building block for further elaboration in drug discovery and materials science.

References

-

Del Corona, A., et al. (2021). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 26(16), 4938. Available at: [Link]

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5192. Available at: [Link]

-

Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications, 26(23), 4351-4367. Available at: [Link]

- Google Patents. (2017). CN106565541A - Synthesis method for benzamidine derivatives.

-

Ahmed, B., et al. (2022). Synthesis of amidoxime through “nitrile and hydroxylamine” and its resonating structures. ResearchGate. Available at: [Link]

-

dos Santos, V. A., et al. (2018). Benzamidoxime-Mediated Crotylation Reaction of Aldehydes with Potassium (Z)- and (E)-Crotyltrifluoroborates. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]

- Google Patents. (2014). US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.

-

Titherley, A. W., & Tagg, E. D. (1966). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. Available at: [Link]

- Google Patents. (2001). US6211232B1 - Process for producing benzamidoximes.

-

Kumar, D., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. Available at: [Link]

-

Kumar, S., et al. (2021). Conversion of N-acyl amidines to amidoximes: a convenient synthetic approach to molnupiravir (EIDD-2801) from ribose. RSC Advances, 11(49), 30991-30995. Available at: [Link]

-

Chen, J., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(15), 4517-4522. Available at: [Link]

-

Aubort, J. D., & Hudson, R. F. (1969). Intramolecular Catalysis in the Acylation of Amidoximes. Chemical Communications (London), (22), 1342. Available at: [Link]

- Eureka | Patsnap. (2018). Synthesis method of benzamidine hydrochloride.

-

Gosenca, M., et al. (2013). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. International Journal of Molecular Sciences, 14(8), 15635-15651. Available at: [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 377-412. Available at: [Link]

-

Clement, B. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry, 15(2), 159-180. Available at: [Link]

-

Ravn, J., & Pitt, A. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 4(7), 12514-12520. Available at: [Link]

-

ResearchGate. (2020). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... Available at: [Link]

-

Zarubaev, V. V., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465. Available at: [Link]

-

Muralikrishna, S., et al. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl). Biomedical Journal of Scientific & Technical Research, 1(7). Available at: [Link]

-

PubChem. N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine. Available at: [Link]

-

PrepChem.com. Synthesis of o-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-methyl benzamide. Available at: [Link]

-

Senczyna, K., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(3), 253. Available at: [Link]

-

Perjesi, P., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2379-2387. Available at: [Link]

-

Kamal, A., et al. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Medicinal Chemistry, 6(3), 130-137. Available at: [Link]

-

SciELO. (2022). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Available at: [Link]

-

MDPI. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Available at: [Link]

-

Sharma, M., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S48. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]

-

ResearchGate. (2018). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

-

Infortech Open. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

-

ResearchGate. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Available at: [Link]

-

Ananyev, M. A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 431. Available at: [Link]

-

Ordomsky, V. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. Available at: [Link]

-

ResearchGate. (2016). Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles. Available at: [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.55983-96-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.org.mx [scielo.org.mx]

- 11. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 14. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intramolecular catalysis in the acylation of amidoximes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

The Synthesis of 5-Substituted 3-Phenyl-1,2,4-Oxadiazoles: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of amide and ester functionalities, which enhances metabolic stability and modulates target selectivity.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 5-substituted 3-phenyl-1,2,4-oxadiazole derivatives. We will explore the foundational synthetic strategies, delve into the mechanistic underpinnings of these transformations, and provide detailed, field-proven protocols. This guide is designed to bridge theoretical knowledge with practical application, empowering researchers to efficiently synthesize and explore this privileged heterocyclic motif in their drug discovery programs.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The five-membered 1,2,4-oxadiazole ring system has emerged as a significant scaffold in the development of a wide array of therapeutic agents due to its unique physicochemical properties.[1][2] Its inherent stability and ability to participate in hydrogen bonding interactions have made it a valuable component in designing molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4][5] The phenyl group at the 3-position provides a common structural motif in many biologically active 1,2,4-oxadiazoles, while the substituent at the 5-position offers a versatile point for modification to fine-tune a compound's pharmacological profile.

This guide will focus on the most prevalent and reliable methods for constructing the 3-phenyl-1,2,4-oxadiazole core, with a particular emphasis on the widely adopted strategy involving the acylation and subsequent cyclization of benzamidoxime.

Foundational Synthetic Strategy: From Amidoximes to 1,2,4-Oxadiazoles

The most common and versatile approach to synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process starting from an amidoxime.[6][7][8] This method, first reported by Tiemann and Krüger in 1884, has stood the test of time and remains a staple in the synthetic chemist's toolbox.[2][7] The general pathway involves the O-acylation of an amidoxime followed by a dehydrative cyclization to form the 1,2,4-oxadiazole ring.

For the synthesis of 3-phenyl-1,2,4-oxadiazoles, the key starting material is benzamidoxime. This intermediate is typically prepared from benzonitrile and hydroxylamine.

Synthesis of the Key Intermediate: Benzamidoxime

The synthesis of benzamidoxime is a critical first step. A reliable method involves the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of a base, such as triethylamine or sodium carbonate, in an alcoholic solvent.

Experimental Protocol: Synthesis of Benzamidoxime

-

To a solution of benzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and triethylamine (1.5 equivalents).[9]

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[9]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford benzamidoxime, which can often be used in the next step without further purification.

Acylation of Benzamidoxime and Cyclization to the 1,2,4-Oxadiazole

The subsequent step involves the acylation of the benzamidoxime with a suitable acylating agent, such as an acyl chloride or a carboxylic acid, to form an O-acylamidoxime intermediate. This intermediate is often not isolated and undergoes in-situ thermal or base-catalyzed cyclodehydration to yield the desired 5-substituted 3-phenyl-1,2,4-oxadiazole.[10][11]

The choice of the acylating agent directly determines the substituent at the 5-position of the oxadiazole ring.

Experimental Protocol: General Procedure for the Synthesis of 5-Substituted 3-Phenyl-1,2,4-Oxadiazoles

-

Dissolve benzamidoxime (1 equivalent) in a suitable solvent such as anhydrous dimethylformamide (DMF) or dichloromethane (DCM).[9][12]

-

Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and hydroxybenzotriazole (HOBt) (1.1 equivalents), to the solution.[12]

-

Add the desired carboxylic acid (1 equivalent) and a base, such as triethylamine (2 equivalents), to the reaction mixture.[12]

-

Stir the reaction at room temperature for 30 minutes, then heat to 140 °C for 1-2 hours.[12]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 5-substituted 3-phenyl-1,2,4-oxadiazole.[12]

Mechanistic Insights and Rationale for Experimental Choices

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Benzamidoxime Formation

The formation of benzamidoxime proceeds through the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The basic conditions are necessary to generate the free hydroxylamine from its hydrochloride salt.

1,2,4-Oxadiazole Ring Formation

The formation of the 1,2,4-oxadiazole ring from the O-acylamidoxime intermediate is a cyclodehydration reaction. The reaction can be promoted by heat or by the addition of a base. The mechanism involves an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon of the acyl group, followed by the elimination of a water molecule.

The use of coupling agents like EDCI and HOBt in the reaction with carboxylic acids is to activate the carboxylic acid, forming a more reactive intermediate that is readily attacked by the oxygen of the amidoxime.

Visualization of the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of 5-substituted 3-phenyl-1,2,4-oxadiazole derivatives.

Caption: General workflow for the synthesis of 5-substituted 3-phenyl-1,2,4-oxadiazoles.

Modern Synthetic Approaches

While the classical two-step method is robust, several modern variations have been developed to improve efficiency and broaden the substrate scope.

One-Pot Syntheses

One-pot procedures, where the amidoxime formation and subsequent acylation/cyclization are performed in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of time and resource efficiency.[5][13] These methods often utilize microwave irradiation to accelerate the reaction rates.[5]

Alternative Acylating Agents and Catalysts

Recent research has explored the use of various acylating agents and catalysts to streamline the synthesis. For instance, the use of Vilsmeier reagent to activate carboxylic acids has been reported as an efficient method for one-pot synthesis.[5] Additionally, the use of solid-supported reagents and catalysts can simplify purification processes.

Characterization Data

The synthesized 5-substituted 3-phenyl-1,2,4-oxadiazole derivatives are typically characterized by a combination of spectroscopic techniques. The following table provides representative data for a sample compound.

| Compound | Molecular Formula | Yield (%) | m.p. (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |

| 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole | C14H9ClN2O | 65 | 120.3–123.4 | 8.20–8.18 (m, 4H, Ar-H), 7.58–7.52 (m, 5H, Ar-H) | 174.78, 169.03, 139.19, 131.33, 129.53, 129.46, 129.43, 128.90, 127.52, 127.47, 126.73, 122.73 | 256.04 (M+)[12] |

| 3-phenyl-5-(4-tert-butylphenyl)-1,2,4-oxadiazole | C18H18N2O | 45 | 50.5–51.8 | 8.22–8.14 (m, 4H, Ar-H), 7.61–7.51 (m, 5H, Ar-H), 1.40–1.37 (d, 9H, –C(CH3)3) | 175.79, 168.90, 156.49, 131.13, 128.84, 128.03, 127.54, 127.09, 126.11, 121.52, 35.23, 31.12 | 278.14 (M+)[12] |

Conclusion

The synthesis of 5-substituted 3-phenyl-1,2,4-oxadiazole derivatives is a well-established and highly adaptable process, crucial for the exploration of new chemical entities in drug discovery. The foundational approach via benzamidoxime remains a reliable and versatile strategy. By understanding the mechanistic details and embracing modern synthetic innovations, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds for biological evaluation. This guide provides the necessary technical foundation and practical protocols to empower scientists in their pursuit of novel therapeutics.

References

- Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100869.

- BenchChem. (2025). The Synthesis of 1,2,4-Oxadiazoles: A Journey from Discovery to Modern Methodologies. BenchChem.

- Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity and Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-408.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.

- Unknown. (n.d.). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview.

- (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.

- Li, Y., Wang, Y., Zhang, J., Li, Y., Yin, C., & Song, B. (2022).

- Unknown. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.

- Eloy, F., & Lenaers, R. (1982). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes.

- Szychowski, K. A., & Węglińska, L. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4991.

- Zarubaev, V. V., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465.

- Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5724.

- Unknown. (n.d.). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances.

- Unknown. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.

- Unknown. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl).

- Unknown. (n.d.). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology.

- Unknown. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

- Adib, M., Sheikhi, E., & Gholamhosseini, L. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735.

- Karali, N., & Camci, G. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. Molecules, 28(9), 3865.

- Unknown. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry.

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 421-430.

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. soc.chim.it [soc.chim.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ias.ac.in [ias.ac.in]

Chemical and physical properties of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

Introduction

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core. This five-membered ring system is of considerable interest in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties.[1] The 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for amide and ester functionalities, offering enhanced metabolic stability.[2] This guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, a plausible synthetic route, and a discussion of its potential biological significance based on related structures.

Chemical Identity and Properties

The fundamental chemical identifiers and computed properties for this compound are summarized in the table below. These properties are crucial for its identification, handling, and application in a research setting.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 5-(Methylaminomethyl)-3-phenyl-1,2,4-oxadiazole | [3][4] |

| CAS Number | 55983-96-5 | [3][4] |

| Molecular Formula | C₁₀H₁₁N₃O | [3][4] |

| Molecular Weight | 189.21 g/mol | [3][4] |

| Exact Mass | 189.09021 | [3][4] |

| SMILES | CNCc1nc(c2ccccc2)no1 | - |

| InChI Key | UXYCPKAVPVNXAB-UHFFFAOYSA-N | [5] |

Molecular Structure

The structure of this compound consists of a central 1,2,4-oxadiazole ring substituted at the 3-position with a phenyl group and at the 5-position with a methylaminomethyl group.

Caption: Chemical structure of this compound.

Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 318.2 °C at 760 mmHg | [3][4] |

| Density | 1.142 g/cm³ | [3][4] |

| Flash Point | 146.3 °C | [3][4] |

| Refractive Index | 1.546 | [4] |

| LogP | 1.84690 | [3][4] |

| Appearance | Clear solution (predicted) | [4] |

| Solubility | Soluble in water (predicted) | [4] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound has not been published, a plausible and efficient synthetic route can be devised based on established methodologies for 1,2,4-oxadiazole synthesis. The most likely pathway involves the preparation of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, followed by nucleophilic substitution with methylamine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

This procedure is adapted from known methods for the synthesis of similar 1,2,4-oxadiazole intermediates.[2]

-

Reaction Setup: To a solution of benzamidoxime (1 equivalent) in a suitable solvent such as toluene, add triethylamine (1.1 equivalents).

-

Acylation: Cool the mixture in an ice bath and add a solution of chloroacetyl chloride (1.1 equivalents) in toluene dropwise, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Nucleophilic Substitution: Add an excess of methylamine (as a solution in a suitable solvent or as a gas) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess methylamine and any salts. Dry the organic layer, concentrate, and purify the product by column chromatography to obtain this compound.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl protons (in the aromatic region, ~7.4-8.1 ppm), a singlet for the methylene protons adjacent to the oxadiazole ring, a singlet for the N-methyl protons, and a broad singlet for the amine proton.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the two carbons of the oxadiazole ring (typically in the range of 165-175 ppm), signals for the phenyl carbons, and signals for the methylene and methyl carbons of the side chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole ring, as well as N-H stretching of the secondary amine.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.21 g/mol ).

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for this compound, the 1,2,4-oxadiazole scaffold is present in numerous compounds with a wide range of pharmacological activities.[6] Derivatives of 1,2,4-oxadiazoles have been investigated for their potential as:

-

Anticancer agents: Many 1,2,4-oxadiazole derivatives have shown promising in vitro activity against various cancer cell lines.[2]

-

Anti-inflammatory agents: Some compounds containing this heterocycle exhibit anti-inflammatory properties.[7]

-

Antimicrobial and Antifungal agents: The oxadiazole ring is a component of some compounds with antibacterial and antifungal activity.[8]

-

Antiviral agents: Recently, 3-phenyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease.[9]

The presence of the N-methylmethanamine substituent at the 5-position may influence the compound's solubility, basicity, and ability to form hydrogen bonds, which could in turn modulate its interaction with biological targets. Further research is required to elucidate the specific pharmacological profile of this compound.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically relevant 1,2,4-oxadiazole scaffold. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and a discussion of its potential biological significance. The information presented herein serves as a valuable resource for researchers interested in the synthesis and evaluation of novel heterocyclic compounds for drug discovery and development.

References

- Parikh, P. P., et al. (2020). Development of substituted 1,2,4-oxadiazole as a potent anti-TB agent. Bioorganic & Medicinal Chemistry Letters, 30(18), 127394.

- Naggar, M. E., et al. (2019). Design, synthesis, and molecular docking experiments of antimicrobial and anticancer 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1333-1345.

- Kashaw, S. K., et al. (2010). New 3-[5-(4-substituted)-phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-one oxadiazoles: Synthesis and in vivo anticonvulsant activity. European Journal of Medicinal Chemistry, 45(9), 4108-4116.

- Kumar, D., et al. (2010). Synthesis and in-vitro anti-cancer activity of novel 5-(3'-indolyl)-2-(substituted)-1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 45(11), 5049-5056.

- Ispikoudi, M., et al. (2010). Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 5635-5645.

- Kashaw, S. K., et al. (2009). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazoles as anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 19(11), 2949-2953.

- Omar, F. A., et al. (1996). Synthesis of some 2,5-disubstituted 1,3,4-oxadiazole derivatives and their anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 31(11), 819-825.

- Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

- Guo, N., et al. (2022). Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 235, 114299.

-

Amerigo Scientific. (n.d.). N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride. Retrieved from [Link]

- de Oliveira, C. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6900-6935.

- Google Patents. (1971). Preparation of 5-amino-1,2,4-oxadiazoles. US3574222A.

- Martin, A. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE.

- Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Muralikrishna, S., et al. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1Hindazole. Biomedical Journal of Scientific & Technical Research, 1(7).

- Al-Otaibi, A. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1666.

-

Guda, R., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][8] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1), 304-309.

- Gnanasekaran, R., & Perumal, S. (2015). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 31(2), 1021-1025.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.55983-96-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine

Abstract

This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of the novel compound, N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine. The 1,2,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, known to be a component in compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Recognizing the potential of this structural class, we outline a logical, resource-efficient screening cascade designed for drug discovery professionals. The workflow begins with broad-spectrum primary assays to identify general cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. Positive results from this initial tier trigger progression to more specific, mechanism-of-action-oriented secondary assays. This document provides not only detailed, step-by-step protocols for key in vitro experiments but also the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to characterizing the bioactivity profile of this promising molecule.

Introduction: The Promise of the 1,2,4-Oxadiazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in modern drug discovery, and among them, the 1,2,4-oxadiazole ring has garnered significant attention.[2][5] Its value lies in its unique physicochemical properties and its role as a bioisosteric equivalent for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[2][3] Derivatives of 1,2,4-oxadiazole have been investigated for a vast spectrum of therapeutic applications, showing potential as anticancer, anti-inflammatory, analgesic, antimicrobial, and even anti-Alzheimer agents.[1][6][7][8]

The subject of this guide, this compound, is a novel entity built upon this versatile scaffold. The presence of the phenyl group at the 3-position and the N-methylmethanamine at the 5-position suggests potential interactions with various biological targets. However, without empirical data, its pharmacological profile remains unknown. The objective of this whitepaper is to provide a rigorous and logical framework for the initial biological evaluation of this compound, guiding researchers from broad-based screening to more focused mechanistic studies.

A Tiered Screening Strategy: Maximizing Efficiency and Insight

In early-stage drug discovery, a tiered or hierarchical screening approach is paramount for the efficient allocation of resources.[9] This strategy front-loads cost-effective, high-throughput assays to cast a wide net, identifying any potential "hits" from a broad range of possible biological activities. Subsequent tiers then employ more complex and targeted assays to validate these initial findings and begin to elucidate the mechanism of action. This avoids the premature commitment of resources to expensive, low-probability investigations.

Our proposed workflow is designed to systematically answer three primary questions in Tier 1 before proceeding to more specific inquiries in Tier 2.

Tier 1: Primary Screening Protocols

This initial phase is designed to detect broad biological activity using established, reliable, and scalable in vitro assays.

Anticancer / Cytotoxicity Screening: The MTT Assay

The first critical step is to evaluate the compound's effect on cell viability and proliferation.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]

Scientist's Insight: Why the MTT Assay? The MTT assay is chosen for primary screening due to its robustness, cost-effectiveness, and high-throughput compatibility. It provides a quantitative measure (the IC50 value) of a compound's potency, allowing for direct comparison across different cell lines and with reference drugs. The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: After 24 hours of incubation, remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include a "vehicle control" (media with DMSO) and a "positive control" (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Antimicrobial Screening: Broth Microdilution Method

The spread of antimicrobial resistance necessitates the search for new antimicrobial agents. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).[14] Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from a concentration of 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a "growth control" (no compound) and a "sterility control" (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. A viability indicator like resazurin can be added to aid visualization.

Anti-inflammatory Screening: Protein Denaturation Assay

Chronic inflammation is implicated in numerous diseases. Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay assesses the ability of a compound to inhibit the denaturation of protein (typically bovine serum albumin or egg albumin) induced by heat.[16][17]

Experimental Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).

-

Controls: Use Diclofenac sodium as a positive control. A control solution without the test compound is used for baseline measurement.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

-

Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[17]

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[18]

Tier 2: Secondary Screening and Mechanistic Elucidation

A positive result in any Tier 1 assay warrants progression to Tier 2 to validate the finding and explore the underlying mechanism of action.

Investigating Cytotoxic "Hits"

If the compound shows significant cytotoxicity (e.g., a low micromolar IC50 value), the next logical step is to determine the mode of cell death.

-

Apoptosis vs. Necrosis: Assays like Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[11] This provides crucial insight into whether the compound is triggering a controlled cellular suicide program, often a desirable trait for anticancer agents.

-

Signaling Pathway Analysis: Cytotoxic compounds often act by modulating key cellular signaling pathways.[10] A simplified representation of a pathway leading to apoptosis is shown below. Further studies, such as Western blotting for key proteins like caspases, Bcl-2, and Bax, can pinpoint the molecular targets.

Investigating Anti-inflammatory "Hits"

A compound that inhibits protein denaturation may exert its effect through several mechanisms. A key follow-up is to assess its ability to inhibit pro-inflammatory enzymes.

-

Enzyme Inhibition Assays: Commercially available kits can be used to measure the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[16] These enzymes are critical mediators of the inflammatory cascade, and their inhibition is the mechanism of action for many NSAIDs.

Exploring Potential Neurological Activity

Given that 1,2,4-oxadiazole derivatives have been reported as potential agents for neurological disorders[8], exploring this avenue is a logical secondary step, especially if other primary screens are negative.

-

Neuronal Viability and Activity Assays: Initial screening can be performed on cultured neuronal cells (e.g., SH-SY5Y) to assess for neurotoxicity or neuroprotection. More advanced techniques like multi-electrode arrays (MEAs) or calcium imaging can measure changes in neuronal network activity and firing patterns in response to the compound.[19][20][21]

Data Presentation and Interpretation

Clear and concise data presentation is crucial for decision-making. All quantitative data should be summarized in tables for easy comparison.

Table 1: Example Cytotoxicity Data (IC50 Values)

| Cell Line | Compound | IC50 (µM) ± SD | Positive Control (Doxorubicin) IC50 (µM) ± SD |

|---|---|---|---|

| MCF-7 (Breast) | This compound | 12.5 ± 1.3 | 0.8 ± 0.1 |

| A549 (Lung) | this compound | 28.1 ± 3.5 | 1.2 ± 0.2 |

Table 2: Example Antimicrobial Data (MIC Values)

| Microorganism | Compound | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|---|

| S. aureus | This compound | 64 | ≤ 1 |

| E. coli | this compound | >128 | ≤ 0.5 |

Table 3: Example Anti-inflammatory Data (Protein Denaturation)

| Concentration (µg/mL) | % Inhibition ± SD (Test Compound) | % Inhibition ± SD (Diclofenac Sodium) |

|---|---|---|

| 100 | 25.4 ± 2.1 | 45.8 ± 3.0 |

| 250 | 48.9 ± 3.8 | 70.2 ± 4.1 |

| 500 | 75.1 ± 5.2 | 92.5 ± 2.8 |

Conclusion and Future Directions

This guide provides a foundational, multi-tiered strategy for the initial biological characterization of this compound. The proposed workflow is designed to be both scientifically rigorous and resource-conscious, enabling a clear path from broad-spectrum screening to initial mechanistic insight. A positive "hit" in any of these assays serves as a critical starting point, justifying further investigation into structure-activity relationships (SAR), target identification, and eventual progression into more complex cellular and preclinical models. The versatility of the 1,2,4-oxadiazole core suggests that a systematic and logical screening approach is essential to fully unlock the therapeutic potential of its derivatives.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (2025). Benchchem.

- A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Deriv

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). Benchchem.

- Antimicrobial Efficacy Screening.

- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (2022). PubMed.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Neuronal Activity Reporters as Drug Screening Pl

-

1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. RJPT. 11.[10][11][16]-oxadiazoles: synthesis and biological applications. (2010). PubMed.

- (PDF) Screening methods for assessment of antibacterial activity in nature. (2020).

- Screening methods to determine antibacterial activity of n

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). WJPR.

- Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences.

- Application Notes and Protocols: In Vitro Biological Activity Screening of 5-Fluoroisoquinoline-1-carbonitrile. Benchchem.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Neuroscience Assays. RayBiotech.

- (PDF) 1,2,4-Oxadiazoles: A potential pharmacological agents-an overview. (2012).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024).

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). PubMed Central.

- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).

- A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers. Benchchem.

- Biological activity of oxadiazole and thiadiazole deriv

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2023). RSC Publishing.

- Neuronal in vivo Assays.

- High-Throughput Screening Assay for Detecting Drug-Induced Changes in Synchronized Neuronal Oscillations and Potential Seizure Risk Based on Ca2+ Fluorescence Measurements in Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neuronal 2D and 3D Cultures. (2023). PubMed.

- Neuroscience Assay Kits: Advanced Tools for Studying Neural Function, Signaling, and Cellular Physiology. (2024).

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. microchemlab.com [microchemlab.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. journalajrb.com [journalajrb.com]

- 17. bbrc.in [bbrc.in]

- 18. researchgate.net [researchgate.net]

- 19. Neuronal Activity Reporters as Drug Screening Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 21. High-Throughput Screening Assay for Detecting Drug-Induced Changes in Synchronized Neuronal Oscillations and Potential Seizure Risk Based on Ca2+ Fluorescence Measurements in Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neuronal 2D and 3D Cultures [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1,2,4-Oxadiazole Compounds

Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Motif in Modern Drug Discovery

The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a diverse array of therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The metabolic stability of the 1,2,4-oxadiazole ring, often serving as a bioisostere for ester and amide functionalities, further enhances its appeal in the design of novel therapeutics.[2]

This guide provides an in-depth exploration of the experimental workflows and scientific rationale essential for elucidating the mechanism of action (MoA) of 1,2,4-oxadiazole compounds. As researchers and drug development professionals, a thorough understanding of a compound's MoA is paramount for its translation from a promising lead to a clinical candidate. We will delve into the core experimental strategies, from initial target identification to the intricate dissection of signaling pathways, providing both the "how" and the "why" behind each methodological choice.

Part 1: The Initial Spark - Identifying the Molecular Target

The journey to unraveling the MoA of a novel 1,2,4-oxadiazole compound begins with a fundamental question: what is its molecular target? The answer to this question provides the crucial first piece of the puzzle, guiding all subsequent investigations. While computational methods such as molecular docking can offer valuable initial hypotheses, experimental validation is indispensable.

Computational Approaches: In Silico Target Prediction

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein.[4] This technique allows for the virtual screening of a 1,2,4-oxadiazole derivative against a library of known protein structures, providing insights into potential binding interactions and affinities.[4] For instance, docking studies have been instrumental in identifying potential interactions between 1,2,4-oxadiazole compounds and the active sites of enzymes like caspase-3 and epidermal growth factor receptor (EGFR).[4][5][6]

Key Considerations for Molecular Docking:

-

Protein Structure Quality: The accuracy of docking simulations is heavily reliant on the quality of the target protein's crystal structure.

-

Force Field Selection: The choice of force field, which describes the energetics of the protein-ligand system, can significantly influence the results.

-

Validation: Docking results should always be interpreted with caution and validated experimentally.

Experimental Target Identification: From Hypothesis to Confirmation

A variety of experimental techniques can be employed to identify the direct molecular target(s) of a 1,2,4-oxadiazole compound. These methods are broadly categorized into affinity-based and activity-based approaches.

Affinity-Based Target Identification

This strategy relies on the specific binding of the compound to its target protein.

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a classic and powerful technique for isolating target proteins from a complex biological mixture, such as a cell lysate. The 1,2,4-oxadiazole compound is first immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. The cell lysate is then passed over this matrix, and proteins that bind to the compound are retained while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified by mass spectrometry.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Caption: Workflow for Affinity Chromatography-Mass Spectrometry. Detailed Protocol: Affinity Chromatography

-

Immobilization of the 1,2,4-Oxadiazole Compound:

-

Synthesize a derivative of the 1,2,4-oxadiazole compound containing a reactive functional group (e.g., a carboxylic acid or amine) for covalent attachment to the affinity resin.

-

Couple the derivatized compound to an activated resin (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.

-

Wash the resin extensively to remove any unreacted compound.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest to a sufficient density.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and activity.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Binding and Washing:

-

Incubate the clarified cell lysate with the affinity resin for 1-2 hours at 4°C with gentle rotation.

-

Wash the resin several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins using a competitive ligand (e.g., an excess of the free 1,2,4-oxadiazole compound) or by changing the buffer conditions (e.g., altering pH or ionic strength).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

-

-

-

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. Cells are treated with the 1,2,4-oxadiazole compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of a protein in the presence of the compound indicates direct target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 2: Dissecting the Downstream Cascade - Signaling Pathway Analysis

Once a molecular target has been identified and validated, the next critical step is to elucidate the downstream signaling pathways that are modulated by the 1,2,4-oxadiazole compound. This involves a series of experiments designed to map the flow of information from the target protein to the ultimate cellular response.

Case Study 1: A 1,2,4-Oxadiazole Derivative as an Inducer of Apoptosis via Caspase Activation

Several studies have reported the pro-apoptotic activity of 1,2,4-oxadiazole derivatives in cancer cells.[2][3][4] A common mechanism involves the activation of the caspase cascade, a family of proteases that execute programmed cell death.

Hypothetical Scenario: A novel 1,2,4-oxadiazole compound, "Oxadiazole-X," is found to induce cell death in a human breast cancer cell line (e.g., MCF-7). The initial hypothesis is that Oxadiazole-X triggers apoptosis.

Experimental Approach:

-

Confirm Apoptotic Cell Death:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population upon treatment with Oxadiazole-X would be indicative of apoptosis.

-

-

Investigate Caspase Activation:

-

Western Blot Analysis: This is the cornerstone technique for assessing the activation of caspases. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is marked by their cleavage into smaller, active fragments. Western blotting with antibodies specific to the cleaved forms of these caspases provides direct evidence of their activation. A key substrate of activated caspase-3 is PARP (poly(ADP-ribose) polymerase); its cleavage is another hallmark of apoptosis.

Signaling Pathway: Caspase-Mediated Apoptosis

Caption: Simplified pathway of apoptosis induction by a 1,2,4-oxadiazole. Detailed Protocol: Western Blot for Apoptosis Markers

-

Cell Treatment and Lysate Preparation:

-

Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with varying concentrations of Oxadiazole-X for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.

-

-

Data Presentation: Quantitative Analysis of Apoptosis Induction

| Compound | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Cleaved Caspase-3 |

| Vehicle | - | 5.2 ± 1.1 | 1.0 |

| Oxadiazole-X | 1 | 15.8 ± 2.5 | 2.8 ± 0.4 |

| Oxadiazole-X | 5 | 45.3 ± 4.1 | 8.5 ± 1.2 |

| Oxadiazole-X | 10 | 78.9 ± 6.3 | 15.2 ± 2.1 |

Case Study 2: A 1,2,4-Oxadiazole Derivative as an Inhibitor of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[7] Its aberrant activation is implicated in various inflammatory diseases and cancers.

Hypothetical Scenario: A 1,2,4-oxadiazole compound, "Oxadiazole-Y," is identified as having anti-inflammatory properties in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The hypothesis is that Oxadiazole-Y inhibits the NF-κB pathway.

Experimental Approach:

-

Assess Inhibition of NF-κB-mediated Gene Expression:

-

Reporter Gene Assay: This is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A decrease in luciferase activity in the presence of Oxadiazole-Y would indicate inhibition of the NF-κB pathway.

-

-

Investigate the Molecular Mechanism of Inhibition:

-

Western Blot Analysis: The activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus. Western blotting can be used to assess the levels of phosphorylated IκBα, total IκBα, and phosphorylated p65.

-

Immunofluorescence Microscopy: This technique can be used to visualize the subcellular localization of the p65 subunit. In unstimulated cells, p65 is predominantly cytoplasmic. Upon stimulation with LPS, it translocates to the nucleus. Inhibition of this translocation by Oxadiazole-Y would provide strong evidence for NF-κB pathway inhibition.

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a 1,2,4-oxadiazole. -

Conclusion: A Roadmap for Mechanistic Insight

The investigation into the mechanism of action of 1,2,4-oxadiazole compounds is a multifaceted endeavor that requires a logical and systematic approach. By combining computational predictions with robust experimental validation, researchers can confidently identify molecular targets and dissect the intricate signaling pathways through which these versatile compounds exert their biological effects. The workflows and protocols outlined in this guide provide a comprehensive roadmap for navigating this exciting area of drug discovery, ultimately paving the way for the development of novel and effective therapeutics.

References

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters. [Link]

-

(PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]

-

Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchSquare. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Chemistry: Current Research. [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances. [Link]

-

Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. Scientific Reports. [Link]

-

Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences. [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

(PDF) Target identification of a novel unsymmetrical 1,3,4‐oxadiazole derivative with antiproliferative properties. ResearchGate. [Link]

-